molecular formula C14H22N2O2 B13876814 Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- CAS No. 821777-12-2

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-

Cat. No.: B13876814
CAS No.: 821777-12-2
M. Wt: 250.34 g/mol
InChI Key: UBOXXOQPYRSORJ-UHFFFAOYSA-N
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Description

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a nitro group, a methyl group, and two alkylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.

    Reduction: Formation of nitroso derivatives.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methyl-: Lacks the nitro and alkylamine groups, resulting in different chemical properties and reactivity.

    Benzenamine, 4-nitro-: Lacks the methyl and alkylamine groups, affecting its biological activity and applications.

    Benzenamine, N-propyl-: Lacks the nitro and methyl groups, leading to variations in its chemical behavior.

Uniqueness

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

821777-12-2

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-butan-2-yl-3-methyl-4-nitro-N-propylaniline

InChI

InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3

InChI Key

UBOXXOQPYRSORJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC

Origin of Product

United States

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